molecular formula C7H11N3O B1464753 (6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基甲基)胺 CAS No. 1239759-07-9

(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基甲基)胺

货号 B1464753
CAS 编号: 1239759-07-9
分子量: 153.18 g/mol
InChI 键: MGMWFYWOSLWJMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine , also known by its chemical formula C₈H₉N₃O , is a heterocyclic organic compound. Its structure combines a pyrazole ring, an oxazine ring, and an amine functional group. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Molecular Structure Analysis

The molecular structure of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine consists of the following components:



  • A pyrazole ring (5-membered ring containing two nitrogen atoms and three carbon atoms).

  • An oxazine ring (6-membered ring containing one oxygen atom, one nitrogen atom, and four carbon atoms).

  • An amine group (NH₂) attached to the oxazine ring.



Chemical Reactions Analysis

The compound’s reactivity likely involves interactions with other molecules, such as nucleophiles or electrophiles. Investigating its reactions with various reagents could provide insights into its chemical behavior.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Molecular Weight : Approximately 154.17 g/mol.

    • Appearance : The compound may exist as a yellow oil.

    • Solubility : Solubility in various solvents would impact its formulation and delivery.



  • Chemical Properties :

    • NMR Spectra : The ^1H NMR spectrum reveals characteristic peaks corresponding to different protons in the molecule.

    • 13C NMR Spectrum : Peaks at specific chemical shifts indicate the presence of carbon atoms in different environments.




科学研究应用

合成方法与衍生物

(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基甲基)胺化合物一直是各种合成方法和衍生物形成中关注的主题。一种方法涉及通过使 α-氨基醇和 3-氨基丙烷-1-醇与甲醛和 4,5-二氢-1H-吡唑反应来合成 3-(4,5-二氢-1H-吡唑-1-基甲基)恶唑烷和 3-(4,5-二氢-1H-吡唑-1-基甲基)全氢-1,3-恶嗪,展示了该化合物形成多种化学结构的多功能性 (Kukharev et al., 2007)。类似地,从市售吡唑中区域控制合成 6,7-二氢-4H-吡唑并[5,1-c][1,4]恶嗪表明了一种构建该化合物特定衍生物的结构化方法,突出了其在化学合成中的适应性 (Lindsay-Scott & Rivlin-Derrick, 2019).

化学转化与生物活性

类似化合物的化学反应性提供了对 (6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基甲基)胺潜在应用的见解。例如,吡唑并[3,4-d]嘧啶的含氟衍生物的合成涉及与各种胺的反应,表明了进一步功能化和探索该化合物生物活性的途径 (Eleev et al., 2015)。通过分子内缩合过程合成 6,7-二氢-1H,4H-吡唑并[3,4-d][1,3]恶嗪衍生物也表明该化合物形成结构复杂的衍生物的能力,这可能对药物设计和药理学研究具有重要意义 (Abonía et al., 2010).

在药学中的应用

与 (6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基甲基)胺结构相似的化合物已在药学中显示出潜力。例如,6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪衍生物被鉴定为 PDE-4 同工酶的抑制剂,特别是对 PDE-4B 同工型的亲和力,表明在治疗中枢神经系统、代谢、自身免疫和炎症性疾病方面具有潜在的治疗应用 (Abdel-Magid, 2017)。这突出了该化合物衍生物在新药剂开发中的重要性。

未来方向


  • Biological Evaluation : Investigate its activity against specific biological targets (e.g., enzymes, receptors) to understand its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) : Explore modifications to the compound’s structure to enhance its efficacy, selectivity, and safety profile.

  • Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion properties.

  • Formulation Development : Design suitable formulations for administration (e.g., oral, injectable).

  • Clinical Trials : If promising, move toward preclinical and clinical studies.


属性

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-5-6-4-7-10(9-6)2-1-3-11-7/h4H,1-3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMWFYWOSLWJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine
Reactant of Route 3
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine
Reactant of Route 4
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine
Reactant of Route 5
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine
Reactant of Route 6
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。